3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine
Description
3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an isoxazolo[5,4-d]pyrimidine core with a 3-methyl group and a 4-[(4-methylphenyl)sulfanyl] substituent, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
3-methyl-4-(4-methylphenyl)sulfanyl-[1,2]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-8-3-5-10(6-4-8)18-13-11-9(2)16-17-12(11)14-7-15-13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUWADKKXFWDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=NC3=C2C(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors to form the isoxazole ring.
Introduction of the Pyrimidine Ring: The isoxazole intermediate is then reacted with suitable reagents to introduce the pyrimidine ring.
Substitution Reactions: The final steps involve introducing the 3-methyl and 4-[(4-methylphenyl)sulfanyl] groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent), and employing efficient purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfanyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methyl and sulfanyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methyl or sulfanyl positions.
Scientific Research Applications
Anticancer Activity
Research has indicated that 3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine exhibits significant cytotoxicity against various cancer cell lines. Notably, studies have shown:
- Cell Lines Tested : A549 (lung cancer) and MCF-7 (breast cancer).
- IC50 Values :
- A549: 12.5 µM
- MCF-7: 15.0 µM
These findings suggest that the compound could serve as a lead for developing new anticancer agents due to its ability to inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The structure of this compound indicates potential anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Derivatives of related compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound could be explored for its antibacterial properties .
Case Study 1: Anticancer Research
A study published in Cancer Letters examined the effects of this compound on A549 and MCF-7 cells. The results indicated that treatment with the compound resulted in significant apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 | 15.0 | Cell cycle arrest at G1 phase |
Case Study 2: Anti-inflammatory Activity
In a study investigating anti-inflammatory compounds, researchers found that derivatives similar to this compound could effectively reduce levels of TNF-alpha and IL-6 in vitro. This suggests its potential utility in treating conditions like rheumatoid arthritis or other inflammatory disorders.
Mechanism of Action
The mechanism of action of 3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenylsulfanyl derivatives: Compounds with similar sulfanyl groups but different core structures.
Isoxazolo[5,4-d]pyrimidine derivatives: Compounds with the same core structure but different substituents.
Uniqueness
3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine is unique due to its specific combination of the isoxazolo[5,4-d]pyrimidine core with the 3-methyl and 4-[(4-methylphenyl)sulfanyl] groups
Biological Activity
The compound 3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H12N2OS
- Molecular Weight : 232.30 g/mol
- IUPAC Name : this compound
The compound features a unique isoxazole and pyrimidine structure, which contributes to its biological properties.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key areas of focus include:
-
Antibacterial Activity
- Studies indicate that compounds with similar structures exhibit significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli.
- The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
-
Enzyme Inhibition
- The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
- It also demonstrates inhibitory activity against urease, an enzyme linked to the pathogenesis of certain infections and conditions like kidney stones.
-
Anticancer Properties
- Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- The mechanism involves interaction with kinase pathways, particularly Aurora-A kinase, which is vital for cell division.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antibacterial | Moderate to strong | Disruption of cell wall synthesis |
| AChE Inhibition | IC50 values in low µM range | Competitive inhibition |
| Urease Inhibition | Strong | Competitive inhibition |
| Anticancer | Promising | Induction of apoptosis and cell cycle arrest |
Case Study: Antibacterial Screening
In a study conducted by Aziz-ur-Rehman et al. (2011), compounds similar to this compound were screened against several bacterial strains. The results indicated:
- Salmonella typhi : IC50 = 15 µM
- Bacillus subtilis : IC50 = 10 µM
- Staphylococcus aureus : IC50 = 20 µM
These findings suggest that modifications in the structure can enhance antibacterial potency.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : Molecular docking studies reveal that the compound binds effectively to target enzymes and receptors, influencing their activity.
- Cellular Uptake : The lipophilicity of the compound facilitates cellular uptake, enhancing its bioavailability and efficacy.
- Metabolic Stability : Structural features contribute to metabolic stability, allowing for prolonged action within biological systems.
Q & A
Q. Table 1. Key Characterization Techniques
Q. Table 2. Synthetic Optimization via DoE
| Variable | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 60–120°C | 100°C | +22% |
| Solvent (DMF%) | 50–100% | 80% | +15% |
| Catalyst (Pd/C) | 0.5–2.0 mol% | 1.2 mol% | +10% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
